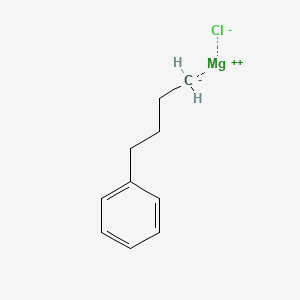
NSC 162400
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 162400 is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a morpholine ring and a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 162400 typically involves the reaction of diethyl malonate with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl malonate and morpholine.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Ethanol or methanol.
Conditions: Heating to a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
NSC 162400 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
NSC 162400 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of NSC 162400 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
NSC 162400 can be compared with other similar compounds, such as:
Diethyl malonate: A precursor in the synthesis of this compound.
Morpholine: A key component of the compound’s structure.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the morpholine ring and propanedioate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62648-61-7 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
diethyl 2-(morpholin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(14)10(12(15)18-4-2)9-13-5-7-16-8-6-13/h9H,3-8H2,1-2H3 |
InChI Key |
WOUFOGDJKRNFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN1CCOCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)






![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)

